molecular formula C10H20N2O2 B13443487 1-POC-4-(methylamino)piperidine

1-POC-4-(methylamino)piperidine

Cat. No.: B13443487
M. Wt: 200.28 g/mol
InChI Key: BXGGNNNDVURZMC-UHFFFAOYSA-N
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Description

1-POC-4-(methylamino)piperidine is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic amines that consist of a six-membered ring containing five methylene bridges and one amine bridge

Chemical Reactions Analysis

Types of Reactions

1-POC-4-(methylamino)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-POC-4-(methylamino)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-POC-4-(methylamino)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK . These interactions can lead to various physiological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic heterocyclic amine with a six-membered ring structure.

    Pyridine: A similar compound with a nitrogen atom in the ring but without the additional amine group.

    Piperazine: Contains two nitrogen atoms in the ring structure.

Uniqueness

1-POC-4-(methylamino)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

propan-2-yl 4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-8(2)14-10(13)12-6-4-9(11-3)5-7-12/h8-9,11H,4-7H2,1-3H3

InChI Key

BXGGNNNDVURZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)NC

Origin of Product

United States

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